5-溴-2-氯-3-甲基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

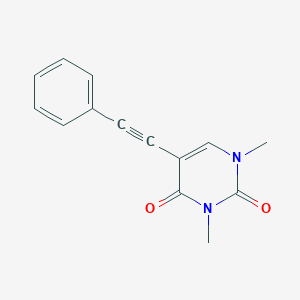

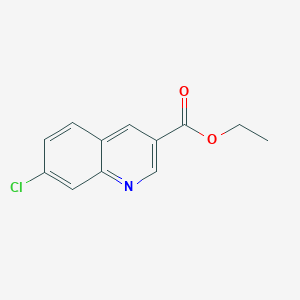

5-Bromo-2-chloro-3-methylpyrazine is a chemical compound with the molecular formula C5H4BrClN2 . It has a molecular weight of 207.45 g/mol . It is also known by other names such as 112930-94-6, MFCD18250182, SCHEMBL22678131, and AKOS025395504 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-chloro-3-methylpyrazine . The InChI code is 1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 . The compound has a topological polar surface area of 25.8 Ų and a complexity of 101 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.45 g/mol . It has an XLogP3-AA of 2.2, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass are both 205.92464 g/mol .科学研究应用

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : 5-Bromo-2-chloro-3-methylpyrazine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.

- Results or Outcomes : The outcomes would also depend on the specific pharmaceutical process. As an intermediate, this compound would contribute to the synthesis of the final pharmaceutical product .

-

Synthesis of Stereostructural Pyridine-3-Sulfonamide Derivatives

- Field : Biochemistry

- Application : 5-Bromo-2-chloro-3-methylpyrazine has been used in the synthesis of stereostructural pyridine-3-sulfonamide derivatives . These derivatives have been studied for their bioactivity.

- Method of Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized . The specific synthesis procedures are not provided in the source.

- Results or Outcomes : The study was aimed at understanding the role of these derivatives in bioactivity . The specific results or outcomes are not provided in the source.

- Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

- Results or Outcomes : The outcomes would also depend on the specific Suzuki–Miyaura coupling process. As a reagent, this compound would contribute to the formation of the new carbon–carbon bond .

-

Food, Drug, Pesticide or Biocidal Product Use

- Field : Food and Drug Industry

- Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in the food and drug industry . The specific applications are not provided in the source.

- Results or Outcomes : The outcomes would also depend on the specific process. As a reagent, this compound would contribute to the formation of the final product .

-

Scientific Research and Development

- Field : Scientific Research

- Application : 5-Bromo-2-chloro-3-methylpyrazine is used for scientific research and development . The specific applications are not provided in the source.

- Results or Outcomes : The outcomes would also depend on the specific research. As a reagent, this compound would contribute to the research outcomes .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

属性

IUPAC Name |

5-bromo-2-chloro-3-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYAMJQLRNUCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3-methylpyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)